![molecular formula C16H15FN2O3S B5912143 N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide, also known as NSC-719239, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential to protect neurons from oxidative stress and to reduce inflammation in various disease models.
作用机制
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell proliferation, survival, and inflammation. N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of several kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of neuronal cell death.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and target specific cellular pathways. However, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide research, including the development of new synthetic methods to improve its purity and yield, the investigation of its potential applications in other disease models, and the identification of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify potential drug targets for its use in cancer therapy, neuroprotection, and anti-inflammatory therapy.
In conclusion, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is a promising organic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify its potential side effects and toxicity.
合成方法
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide in high purity.
属性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(9-4-13)23(18,21)22/h1-10H,11H2,(H,19,20)(H2,18,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCYHBRUVCHGTK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

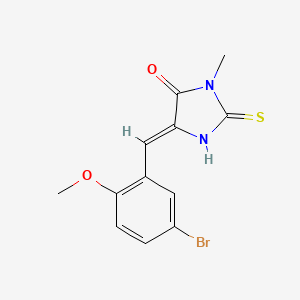
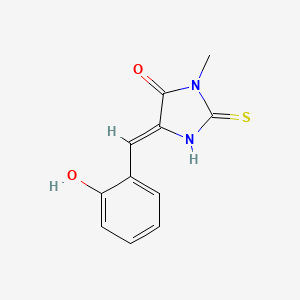
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
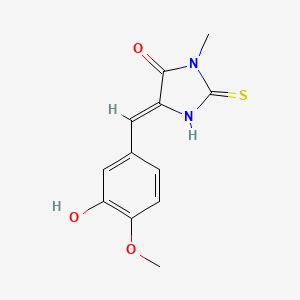
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)




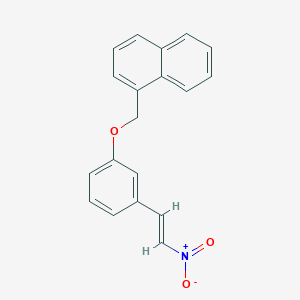
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
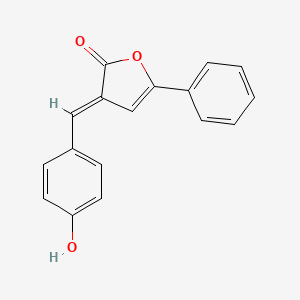
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)